An In-depth Technical Guide to Methyl 2-amino-2-(1-methyl-1H-pyrazol-5-yl)acetate
An In-depth Technical Guide to Methyl 2-amino-2-(1-methyl-1H-pyrazol-5-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Methyl 2-amino-2-(1-methyl-1H-pyrazol-5-yl)acetate, a heterocyclic alpha-amino acid ester. While specific experimental data for this compound is limited in publicly accessible literature, this document consolidates available information on its chemical identity and properties. Furthermore, it offers expert insights into its potential synthesis, expected spectral characteristics, and promising applications in medicinal chemistry, drawing from the well-established importance of the aminopyrazole scaffold in drug discovery. This guide is intended to serve as a foundational resource for researchers interested in the evaluation and utilization of this and structurally related molecules in the development of novel therapeutics.
Introduction: The Significance of the Aminopyrazole Scaffold
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its five-membered aromatic ring with two adjacent nitrogen atoms provides a unique combination of electronic properties and hydrogen bonding capabilities, making it a versatile building block for designing molecules that can interact with a wide range of biological targets.[3] The introduction of an amino group to the pyrazole ring further enhances its pharmacological potential, giving rise to aminopyrazoles, a class of compounds with a broad spectrum of biological activities, including anti-inflammatory, anticancer, antiviral, and neuroprotective properties.[1][4] Methyl 2-amino-2-(1-methyl-1H-pyrazol-5-yl)acetate, as a derivative of this important class, represents a promising, yet underexplored, molecule for the development of novel therapeutic agents.
Chemical Identity and Physicochemical Properties
This section details the fundamental chemical and physical properties of Methyl 2-amino-2-(1-methyl-1H-pyrazol-5-yl)acetate.
| Property | Value | Source |
| CAS Number | 1909309-96-1 | [5] |
| Molecular Formula | C₇H₁₁N₃O₂ | [5] |
| Molecular Weight | 169.18 g/mol | [5] |
| Purity | ≥95% (as commercially available) | [5] |
| Appearance | Not specified (likely a solid) | |
| Storage | Sealed in a dry environment at 2-8°C | [5] |
| SMILES | O=C(OC)C(N)C1=CC=NN1C | [5] |
Computational Data:
| Parameter | Value | Source |
| Topological Polar Surface Area (TPSA) | 70.14 Ų | [5] |
| LogP (octanol-water partition coefficient) | -0.4071 | [5] |
| Hydrogen Bond Acceptors | 5 | [5] |
| Hydrogen Bond Donors | 1 | [5] |
| Rotatable Bonds | 2 | [5] |
Synthesis and Reactivity
Proposed Synthetic Pathway:
A potential synthetic route could involve the reaction of a β-ketoester with methylhydrazine to form the 1-methylpyrazole core, followed by functionalization at the 5-position to introduce the aminoacetate moiety.
A potential synthetic workflow for Methyl 2-amino-2-(1-methyl-1H-pyrazol-5-yl)acetate.
Reactivity:
The reactivity of Methyl 2-amino-2-(1-methyl-1H-pyrazol-5-yl)acetate is dictated by its key functional groups: the primary amine, the methyl ester, and the pyrazole ring. The primary amine is nucleophilic and can undergo a variety of reactions, including acylation, alkylation, and Schiff base formation. The methyl ester is susceptible to hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. The pyrazole ring is generally stable but can undergo electrophilic substitution, with the position of substitution influenced by the existing substituents.
Spectral Characterization (Predicted)
As experimental spectral data for Methyl 2-amino-2-(1-methyl-1H-pyrazol-5-yl)acetate are not publicly available, this section provides predicted spectral characteristics based on its structure.
¹H NMR (Proton Nuclear Magnetic Resonance):
The ¹H NMR spectrum is expected to show distinct signals for the protons of the methyl group on the pyrazole ring, the methoxy group of the ester, the α-proton, the amino protons, and the protons on the pyrazole ring. The chemical shifts will be influenced by the electronic environment of each proton.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
The ¹³C NMR spectrum will display signals for each unique carbon atom in the molecule, including the carbonyl carbon of the ester, the carbons of the pyrazole ring, the α-carbon, and the methyl carbons.
IR (Infrared) Spectroscopy:
The IR spectrum is expected to exhibit characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), the C=O stretching of the ester (around 1735-1750 cm⁻¹), and C=N and C=C stretching vibrations of the pyrazole ring.
MS (Mass Spectrometry):
The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (169.18 g/mol ). Fragmentation patterns would likely involve the loss of the methoxycarbonyl group or cleavage of the side chain from the pyrazole ring.
Potential Applications in Drug Discovery
The aminopyrazole scaffold is a cornerstone in modern medicinal chemistry, with derivatives showing a wide array of biological activities.[1] Given its structure as a pyrazole-containing α-amino acid ester, Methyl 2-amino-2-(1-methyl-1H-pyrazol-5-yl)acetate holds significant potential as a building block or a lead compound in several therapeutic areas.
Potential Therapeutic Areas:
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Oncology: Many pyrazole derivatives are potent kinase inhibitors and have been developed as anticancer agents.[6]
-
Inflammation and Immunology: The pyrazole scaffold is found in several non-steroidal anti-inflammatory drugs (NSAIDs).[7]
-
Infectious Diseases: Aminopyrazoles have demonstrated antibacterial and antifungal activities.
-
Neuroscience: Certain pyrazole derivatives have shown promise as neuroprotective agents.[4]
Potential therapeutic applications of the target molecule based on the known activities of the aminopyrazole scaffold.
Safety and Handling
Based on the available safety data, Methyl 2-amino-2-(1-methyl-1H-pyrazol-5-yl)acetate should be handled with care in a laboratory setting.
-
GHS Pictogram: GHS07 (Harmful)
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Signal Word: Warning
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Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Statements: Standard laboratory precautions should be taken, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated area. Avoid inhalation, ingestion, and contact with skin and eyes.
Conclusion and Future Directions
Methyl 2-amino-2-(1-methyl-1H-pyrazol-5-yl)acetate is a structurally interesting molecule that belongs to the pharmacologically significant class of aminopyrazoles. While specific experimental data on its synthesis, properties, and biological activity are currently limited, this guide provides a solid foundation for researchers by consolidating available information and offering insights based on the well-established principles of medicinal chemistry. Future research efforts should focus on developing a robust synthetic route, fully characterizing the compound using modern spectroscopic techniques, and screening it against a variety of biological targets to unlock its therapeutic potential. The versatility of the aminopyrazole scaffold suggests that this compound could serve as a valuable tool in the ongoing quest for novel and effective medicines.
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